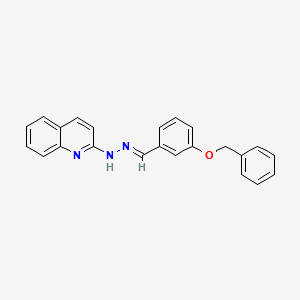![molecular formula C14H19NOS B5758109 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine, also known as MTMP, is a synthetic compound that belongs to the class of thioamide derivatives. The compound has been extensively studied for its potential applications in scientific research. MTMP has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research fields.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and the modulation of various signaling pathways. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. The compound has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has been found to exhibit a range of biochemical and physiological effects. The compound has been found to possess anticancer, antifungal, and antibacterial properties. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has also been found to possess antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has also been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for various research fields. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine. One potential direction is the investigation of the compound's potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Another potential direction is the investigation of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, the development of new synthetic methods for 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine and its derivatives may lead to the discovery of new compounds with improved properties and potential applications.
Métodos De Síntesis
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine can be synthesized through a multistep process that involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with piperidine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has been extensively studied for its potential applications in various scientific research fields. The compound has been found to exhibit anticancer, antifungal, and antibacterial properties. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has also been found to possess antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases.
Propiedades
IUPAC Name |
(4-methoxy-3-methylphenyl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-10-12(6-7-13(11)16-2)14(17)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHRQWEMXGDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)



![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)
